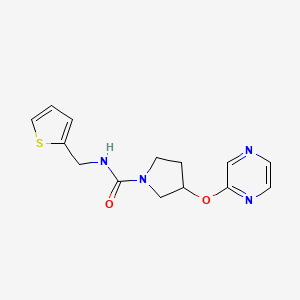

3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

3-pyrazin-2-yloxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c19-14(17-8-12-2-1-7-21-12)18-6-3-11(10-18)20-13-9-15-4-5-16-13/h1-2,4-5,7,9,11H,3,6,8,10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWUHOZZZSNYCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the pyrazine and thiophene groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process would likely be scaled up from laboratory methods, with optimizations for yield and purity. Continuous flow reactors and high-throughput screening techniques could be employed to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrazine ring can be reduced under hydrogenation conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazine and thiophene moieties.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Strong bases like sodium hydride (NaH) and solvents such as DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyrazine ring can produce dihydropyrazine derivatives.

Scientific Research Applications

3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.

Mechanism of Action

The mechanism of action of 3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes compounds with structural or functional similarities to the target molecule:

*Calculated based on formula C₁₄H₁₆N₄O₂S.

Crystallographic and Computational Insights

- Crystallography : Tools like SHELX and Mercury are critical for resolving crystal structures. The trifluoroethyl derivative exists in multiple solid-state forms, highlighting polymorphism risks.

- Computational Modeling: Atomic charge analysis (e.g., Chem3D Pro ) predicts reactivity differences. The pyrazine moiety in the target compound may exhibit distinct charge distribution compared to morpholino or trifluoroethyl analogs.

Biological Activity

3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, highlighting its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, a pyrazine moiety, and a thiophene group. The structural formula can be represented as follows:

This molecular structure is significant as it influences the compound's interaction with biological targets.

Research indicates that 3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide acts primarily as a positive allosteric modulator of the N-methyl-D-aspartate receptor (NMDAR). NMDARs are critical for synaptic plasticity and memory function, making them a target for various neurological disorders.

Key Mechanisms:

- Allosteric Modulation : Enhances receptor response without directly activating the receptor.

- Neuroprotective Effects : Potentially mitigates excitotoxicity in neuronal cells, which is crucial for conditions like Alzheimer's and Parkinson's diseases.

Biological Activity Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of findings from different research efforts:

| Study | Methodology | Key Findings |

|---|---|---|

| Study 1 | In vitro assays on neuronal cell lines | Demonstrated significant neuroprotective effects against glutamate-induced toxicity. |

| Study 2 | Animal models of neurodegeneration | Showed improved cognitive functions and reduced neuronal loss in treated groups. |

| Study 3 | Binding affinity assays | Exhibited high selectivity for GluN2C/D subunits of NMDAR with an EC50 value indicating effective modulation at low concentrations. |

Case Study 1: Neuroprotection in Alzheimer's Disease Models

In a study involving transgenic mice models for Alzheimer's disease, the administration of 3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide resulted in:

- Reduction of Amyloid Plaques : Significant decrease in plaque formation was observed.

- Behavioral Improvements : Enhanced performance in memory tasks compared to control groups.

Case Study 2: Effects on Synaptic Plasticity

Research focusing on synaptic plasticity revealed that:

- Long-Term Potentiation (LTP) : The compound facilitated LTP in hippocampal slices, suggesting enhanced synaptic strength and potential benefits for learning and memory.

Safety and Toxicology

Preliminary toxicological assessments indicate that 3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide exhibits low toxicity profiles at therapeutic doses. However, further studies are necessary to fully understand its safety profile over prolonged exposure.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions. A plausible route includes:

- Step 1 : Condensation of pyrazine-2-ol with a pyrrolidine precursor via nucleophilic substitution, using anhydrous potassium carbonate as a base in aprotic solvents like DMF or 2-propanol .

- Step 2 : Introduction of the thiophen-2-ylmethyl carboxamide group via coupling reactions (e.g., using EDCI/HOBt or carbodiimide-based reagents) under inert atmospheres .

- Optimization : Reaction efficiency can be improved using Pd(OAc)₂/Xantphos catalytic systems for cross-coupling steps, with CO surrogates to stabilize intermediates . Monitor yields via HPLC or LC-MS.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm regioselectivity of pyrazine and thiophene substitutions. Key signals include pyrazine protons (~8.5 ppm) and thiophene methylene protons (~4.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrrolidine ring cleavage .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation products .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacological interactions, and what software tools are validated for this purpose?

- Methodology :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding affinity toward targets like kinase enzymes or GPCRs, leveraging structural analogs of pyrrolopyrazine derivatives .

- Quantum Chemical Calculations : Apply Gaussian 09 or ORCA for reaction path searches to predict stability under varying pH or solvent conditions .

- Validation : Cross-reference computed results with experimental data (e.g., IC₅₀ values from enzyme inhibition assays) to resolve discrepancies .

Q. What strategies address contradictions in bioactivity data between in vitro and in vivo studies?

- Methodology :

- Metabolic Stability Assays : Use liver microsomes (human/rat) to identify rapid degradation pathways (e.g., CYP450-mediated oxidation of the thiophene moiety) .

- Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance bioavailability and reduce off-target effects .

- Dose-Response Refinement : Conduct PK/PD modeling using NONMEM to reconcile in vitro potency (nM range) with in vivo efficacy .

Q. How can researchers design stability studies to evaluate long-term storage conditions?

- Methodology :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) to identify degradation products via LC-MS .

- Storage Recommendations : Store lyophilized samples at -20°C in amber vials under argon to prevent oxidation of the pyrrolidine ring .

Q. What experimental approaches optimize solubility for in vivo delivery without altering pharmacological activity?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.